molecular formula C17H12F3N3O2 B2904248 4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-38-4

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Numéro de catalogue B2904248
Numéro CAS: 946260-38-4
Poids moléculaire: 347.297
Clé InChI: BAZYYCFGYJMVGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as R547, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinoline carboxamides and has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune disorders.

Applications De Recherche Scientifique

Molecular Imaging and Radioligand Development

Quinoline-2-carboxamide derivatives, such as "N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide," have been developed as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). These compounds, through the process of N-methylation, showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of novel ALK5 inhibitors, which are structurally related to the mentioned compound, have been studied for their potential to suppress renal and hepatic fibrosis and exert anti-metastatic effects. One such compound, "3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide" (IN-1130), showed significant oral bioavailability and distribution into liver, kidneys, and lungs, indicating its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Synthesis of Novel Therapeutic Agents

Research on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, starting from compounds such as "4-hydrazino-8-(trifluoromethyl)quinoline," has yielded potential antimicrobial agents. These synthetic pathways involve reactions with ethoxymethylenecyanoacetate and ethoxymethylenemalononitrile, leading to compounds with significant antibacterial and antifungal activities (Holla et al., 2006).

Complexes for Photocatalytic and Magnetic Properties

The introduction of a quinoline–imidazole–monoamide ligand into reaction systems has resulted in the synthesis of octamolybdate-based complexes with promising electrocatalytic, photocatalytic, and magnetic properties. These complexes have shown potential in reducing inorganic bromate, nitrite, and hydrogen peroxide, as well as oxidizing ascorbic acid, suggesting their application in environmental and analytical chemistry (Li et al., 2020).

Propriétés

IUPAC Name

N-(3-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-9-4-3-7-21-15(9)23-16(25)11-8-22-13-10(14(11)24)5-2-6-12(13)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZYYCFGYJMVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.